molecular formula C16H15FN6O B5154348 1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5154348
M. Wt: 326.33 g/mol
InChI Key: FATPCWUTHZSIDR-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as FPeT, and it belongs to the class of triazole-containing compounds. FPeT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of FPeT is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. FPeT has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various biological processes.
Biochemical and Physiological Effects:
FPeT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects. FPeT has been shown to induce cell death in cancer cells and to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. FPeT has also been shown to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

FPeT has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence. However, FPeT also has some limitations, including its potential toxicity and its limited availability.

Future Directions

There are several future directions for research on FPeT, including:
1. Further studies on the mechanism of action of FPeT and its interaction with various proteins and enzymes.
2. Development of FPeT-based probes for imaging biological systems.
3. Synthesis of FPeT derivatives with improved pharmacological properties.
4. Evaluation of the potential of FPeT as a building block for the synthesis of functional materials.
5. Development of FPeT-based drugs for the treatment of cancer, tuberculosis, and other diseases.
In conclusion, 1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. FPeT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. FPeT has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on FPeT, including the development of FPeT-based drugs for the treatment of cancer, tuberculosis, and other diseases.

Synthesis Methods

FPeT can be synthesized using different methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the Sonogashira coupling reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide and an alkyne in the presence of a palladium catalyst to form an aryl-alkyne intermediate, which then undergoes a cyclization reaction to form a triazole ring.

Scientific Research Applications

FPeT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FPeT has been studied as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In biochemistry, FPeT has been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems. In materials science, FPeT has been studied as a potential building block for the synthesis of functional materials.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-pyrazin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-13-3-1-12(2-4-13)10-23-11-15(21-22-23)16(24)20-6-5-14-9-18-7-8-19-14/h1-4,7-9,11H,5-6,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPCWUTHZSIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCCC3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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